![molecular formula C22H18BrFN2OS B5143159 1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide
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Overview
Description
The compound belongs to a class of chemicals known for their complex molecular structure and potential in various applications due to their unique physical and chemical properties. Similar compounds have been the subject of research for their potential in nonlinear optics, as anti-neoplastic agents, and for their interesting spectroscopic characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the use of specific reagents and conditions to introduce fluorophenyl groups, naphthylmethyl groups, and thiazol rings into the final product. Techniques like FT-IR, NMR, and mass spectrometry are typically used for structural characterization and to confirm the purity of the synthesized compounds (Mary et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through X-ray diffraction and DFT calculations, revealing the geometrical parameters and stability arising from hyper-conjugative interactions and charge delocalization. Molecular electrostatic potential (MEP) analyses highlight the regions of negative and positive charges, indicating reactive sites (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactivity, such as the potential for undergoing substitution or addition reactions, is influenced by the molecular structure. Electronegative groups like fluorine can affect the reactivity, making certain positions within the molecule more susceptible to chemical reactions. Studies on related compounds have also explored their potential inhibitory activity against various targets, suggesting the chemical reactivity could be tailored for specific biological interactions (Mary et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular architecture. Crystallography reports for similar compounds provide insights into their solid-state structure, which can influence their physical properties and potential applications in materials science (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are key for understanding the compound's behavior in chemical reactions. The presence of functional groups such as the thiazol ring and fluorophenyl groups plays a significant role in defining these properties. Theoretical studies, such as HOMO-LUMO analysis, provide insights into the electron distribution and potential reactivity sites within the molecule (Mary et al., 2015).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[2-imino-5-(naphthalen-1-ylmethyl)-1,3-thiazol-3-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS.BrH/c23-18-10-8-16(9-11-18)21(26)14-25-13-19(27-22(25)24)12-17-6-3-5-15-4-1-2-7-20(15)17;/h1-11,13,24H,12,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPNPRSOVUIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CN(C(=N)S3)CC(=O)C4=CC=C(C=C4)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[2-imino-5-(naphthalen-1-ylmethyl)-1,3-thiazol-3-yl]ethanone;hydrobromide |
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